molecular formula C19H20N2O4 B5744196 N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Cat. No.: B5744196
M. Wt: 340.4 g/mol
InChI Key: BWCSOTLUCIFAFN-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a nitrophenyl group, a tetrahydronaphthalenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Acylation: The formation of an acetamide group through the reaction of the nitrophenyl compound with an acylating agent like acetic anhydride.

    Etherification: The attachment of the tetrahydronaphthalenyl group via an ether linkage, often using a suitable base and a halogenated tetrahydronaphthalene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Ammonia, primary amines, alcohols.

Major Products

    Reduction: Formation of N-(2-methyl-5-aminophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

    Oxidation: Formation of N-(2-carboxy-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and tetrahydronaphthalenyl groups can contribute to the compound’s binding affinity and specificity, while the acetamide moiety may enhance its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the tetrahydro component, which may affect its reactivity and applications.

    N-(2-methyl-5-nitrophenyl)-2-(phenoxy)acetamide: Contains a simpler phenyl group instead of the naphthalenyl group, leading to different chemical properties.

    N-(2-methyl-5-nitrophenyl)-2-(4-hydroxyphenyl)acetamide: Features a hydroxy group, which can introduce additional hydrogen bonding interactions.

Uniqueness

N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-6-8-16(21(23)24)11-18(13)20-19(22)12-25-17-9-7-14-4-2-3-5-15(14)10-17/h6-11H,2-5,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCSOTLUCIFAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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